N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. This compound features a unique structure that combines cyclopentane and thiophene moieties, which are known for their biological activity. The molecular formula of this compound is C_{19}H_{23}N_{O}_{2}S, and it has a molecular weight of approximately 329.46 g/mol.
This compound is primarily sourced from chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry. It is often used in the development of new therapeutic agents due to its structural characteristics.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can be classified under the following categories:
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves several key steps:
The synthesis often employs standard laboratory techniques such as reflux, chromatography for purification, and spectroscopic methods (NMR, IR) for characterization of intermediates and final products.
The molecular structure of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can be described using various structural representations:
COC1=CC=CC=C1CCNC(=O)C2(CCCC2)C3=CC=CS3
MGSBNIXZFQGTJD-UHFFFAOYSA-N
The compound's structure includes:
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can participate in various chemical reactions typical for amides and aromatic compounds:
Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcomes of these reactions.
The mechanism of action for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is primarily related to its interaction with biological targets. This compound may exhibit pharmacological activity through:
Research indicates that compounds with similar structures often demonstrate anti-inflammatory and analgesic properties, suggesting potential therapeutic applications.
Key physical properties include:
Relevant chemical properties include:
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several potential applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at discovering new therapeutic agents.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: